molecular formula C27H26ClNO5 B5002100 Propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5002100
M. Wt: 479.9 g/mol
InChI Key: QVUWQZMXUFMLOL-UHFFFAOYSA-N
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Description

The compound “propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, a quinoline group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The quinoline group is a heterocyclic aromatic ring system, similar to naphthalene but with a nitrogen atom replacing one of the carbons .


Chemical Reactions Analysis

Given the complexity of the molecule, it could potentially undergo a variety of chemical reactions. The presence of the ester group (carboxylate) could allow for reactions such as hydrolysis or transesterification. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in polar solvents .

Future Directions

Future research could focus on elucidating the potential biological activity of this compound, as well as optimizing its synthesis. Given the structural complexity of the molecule, it could also serve as a useful model compound for studying various aspects of organic chemistry .

Properties

IUPAC Name

propyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO5/c1-3-9-32-27(31)24-15(2)29-20-10-17(16-7-5-4-6-8-16)11-21(30)26(20)25(24)18-12-22-23(13-19(18)28)34-14-33-22/h4-8,12-13,17,25,29H,3,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUWQZMXUFMLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Cl)OCO4)C(=O)CC(C2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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